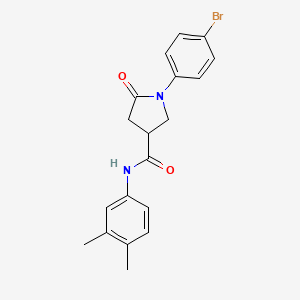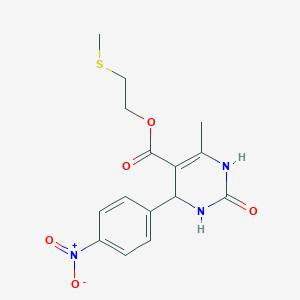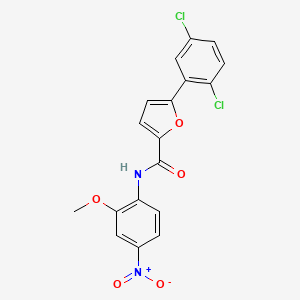![molecular formula C27H21ClN2O3 B4948743 N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)
N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide, also known as BZB or BZB-Cl, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide-Cl involves the inhibition of various signaling pathways and enzymes. In cancer cells, this compound-Cl inhibits the activity of histone deacetylases (HDACs), leading to the acetylation and activation of tumor suppressor genes. This compound-Cl also inhibits the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In inflammation, this compound-Cl inhibits the activity of cyclooxygenase-2 (COX-2), leading to the reduction of prostaglandin E2 (PGE2) production. This compound-Cl also inhibits the activity of NF-κB signaling pathway, leading to the reduction of pro-inflammatory cytokine production. In neurodegenerative disorders, this compound-Cl inhibits the activity of acetylcholinesterase (AChE), leading to the increase of acetylcholine levels in the brain.
Biochemical and Physiological Effects
This compound-Cl has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound-Cl induces cell cycle arrest and apoptosis, reduces migration and invasion, and enhances the sensitivity of cancer cells to chemotherapy. In inflammation, this compound-Cl reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB signaling pathway, and reduces the expression of COX-2. In neurodegenerative disorders, this compound-Cl enhances the cognitive function, reduces the oxidative stress and inflammation, and protects the neurons from degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide-Cl has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, this compound-Cl also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of this compound-Cl is not fully understood, and further studies are needed to explore its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide-Cl, including:
1. Investigating the potential therapeutic effects of this compound-Cl in other diseases, such as cardiovascular diseases and diabetes.
2. Exploring the mechanism of action of this compound-Cl in more detail, including its interaction with other signaling pathways and enzymes.
3. Developing novel formulations of this compound-Cl with improved solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound-Cl in humans.
5. Identifying biomarkers for predicting the response to this compound-Cl treatment and monitoring the treatment outcomes.
Conclusion
In conclusion, this compound-Cl is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways and enzymes, leading to the induction of apoptosis, reduction of inflammation, and neuroprotection. Although further studies are needed to explore its potential applications, this compound-Cl has the potential to become a valuable therapeutic agent in the future.
Synthesemethoden
The synthesis of N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide-Cl involves the reaction of 3-(benzyloxy)benzoic acid with 4-aminobenzoyl chloride in the presence of a coupling reagent, followed by chlorination of the resulting product. The purity and yield of this compound-Cl can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide-Cl has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound-Cl has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound-Cl has also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, this compound-Cl has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[(3-phenylmethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O3/c28-25-12-5-4-11-24(25)27(32)30-22-15-13-21(14-16-22)29-26(31)20-9-6-10-23(17-20)33-18-19-7-2-1-3-8-19/h1-17H,18H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTVNCCRLQADON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4948667.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948675.png)
![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)

![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)

![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)


![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)
